molecular formula C10H8ClNO2 B8386744 3-(2-Chloro-4-cyanophenyl)propanoic acid

3-(2-Chloro-4-cyanophenyl)propanoic acid

Cat. No. B8386744
M. Wt: 209.63 g/mol
InChI Key: QKYDDPMEQDXUSV-UHFFFAOYSA-N
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Patent
US04347382

Procedure details

A mixture of ethyl 3-(chloro-4-cyanophenyl)propanoate (33.0 g, 0.14 mol), KOH (6.27 g, 0.11 mol) and 95% ethanol (109 mL) was warmed at 40° C. for 1 h. The mixture was neutralized and evaporated to dryness. The residue was dissolved in 5% NaHCO3 and washed with EtOAc. Acidification and filtration gave crystalline 3-(2-chloro-4-cyanophenyl) propanoic acid: 18.4 g; mp 127°-219° C.
Name
ethyl 3-(chloro-4-cyanophenyl)propanoate
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([O:14]CC)=[O:13].[OH-].[K+]>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
ethyl 3-(chloro-4-cyanophenyl)propanoate
Quantity
33 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C#N)CCC(=O)OCC
Name
Quantity
6.27 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
109 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5% NaHCO3
WASH
Type
WASH
Details
washed with EtOAc
FILTRATION
Type
FILTRATION
Details
Acidification and filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C#N)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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